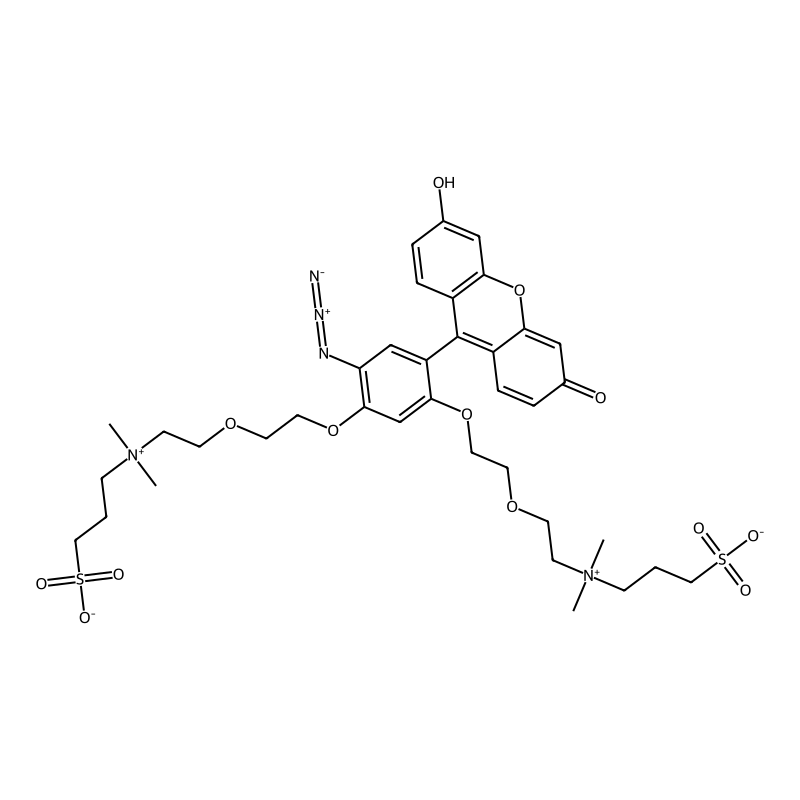CalFluor 488 Azide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fluorogenic Probe for Click Chemistry:
- Unlike traditional fluorescent probes, CalFluor 488 Azide is not inherently fluorescent. It becomes fluorescent only after a specific chemical reaction, known as click chemistry []. This property makes it highly desirable because it minimizes background noise from unreacted probe molecules.
Targeting Alkynes with Cu-catalyzed or Metal-free Click Chemistry:
- CalFluor 488 Azide reacts with functional groups called alkynes to form a triazole linkage. This reaction can be mediated by copper (Cu-catalyzed) or proceed without any metal catalyst (metal-free) [, ]. The versatility in reaction conditions allows researchers to choose the most suitable method for their specific biomolecule and cellular environment.
Sensitive Biomolecule Detection under No-wash Conditions:
- A significant challenge in biomolecule visualization is removing excess probe molecules after labeling. Traditional techniques often require washing steps, which can be harsh on cells or tissues. CalFluor 488 Azide's "turn-on" fluorescence after click chemistry eliminates the need for washing []. This allows for sensitive detection of biomolecules without compromising the integrity of the sample.
Applications in Live-cell Imaging and Tissue Slices:
- Due to its biocompatibility and efficient labeling under no-wash conditions, CalFluor 488 Azide is particularly useful for studying biomolecules in living cells. Researchers can visualize metabolically labeled molecules like glycans, DNA, RNA, and proteins within live cells []. Additionally, CalFluor 488 Azide can be used to image biomolecules in tissue slices from organisms like zebrafish and mice [].
CalFluor 488 Azide, with the Chemical Abstracts Service number 1798305-98-2, is a specialized fluorogenic dye designed for bioorthogonal labeling. It operates by reacting specifically with alkyne groups, remaining non-fluorescent until activated. This unique property makes it particularly useful for applications requiring minimal background fluorescence, such as live-cell imaging and in vivo studies. The dye emits fluorescence in the green to far-red wavelength range, making it versatile for various imaging needs. Its development was spearheaded by Carolyn Bertozzi's research group, which aimed to overcome the limitations of traditional azide probes that necessitate washing steps to remove unreacted dyes .
CalFluor 488 Azide primarily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition reaction, commonly referred to as "click chemistry." This reaction involves a [2+3] cycloaddition between a terminal azide and a terminal alkyne, resulting in the formation of a 1,4-disubstituted 1,2,3-triazole product. The reaction is notable for its rapid kinetics and high specificity, allowing for real-time monitoring of reaction progress through fluorescence enhancement .
The activation mechanism of CalFluor 488 Azide involves a quenched-to-fluorescent shift upon reaction with alkynes. This means that the dye remains non-fluorescent until it successfully binds with an alkyne, thus minimizing background noise during imaging .
CalFluor 488 Azide exhibits high specificity in biological applications due to its bioorthogonal nature. It is particularly effective for labeling biomolecules such as proteins, glycans, DNA, and RNA in live cells without requiring wash steps. This specificity reduces non-specific binding and enhances the accuracy of imaging techniques. The dye's performance has been validated in various biological contexts, including complex tissue environments like mouse brain slices .
The synthesis of CalFluor 488 Azide typically involves the following steps:
- Preparation of Alkynes: Alkynes are synthesized or obtained from commercial sources.
- Formation of Azide: The azide group is introduced into the compound through standard organic synthesis techniques.
- Purification: The resulting compound is purified using techniques such as column chromatography or recrystallization.
- Characterization: The final product is characterized using spectroscopic methods (e.g., NMR and mass spectrometry) to confirm its structure and purity.
These methods ensure that CalFluor 488 Azide can be produced with high purity and suitable reactivity for subsequent applications .
CalFluor 488 Azide has a wide range of applications in scientific research:
- Live Cell Imaging: It allows for real-time visualization of cellular processes without the need for washing steps.
- Bioconjugation: The dye can be used to tag biomolecules precisely for clearer visualization.
- Microscopy: Enhances imaging techniques by providing clear signals without background interference.
- In Vivo Studies: Useful for sensitive detection in complex biological systems.
- Drug Discovery: Helps in accurately visualizing interactions between drugs and biological targets .
Interaction studies involving CalFluor 488 Azide have demonstrated its effectiveness in various biological assays. For instance, it has been utilized to monitor Cu-catalyzed click reactions in real-time using standard well plates. These studies have shown that CalFluor 488 Azide can effectively label cell-surface glycoconjugates and other biomolecules, providing insights into cellular interactions and dynamics .
Similar Compounds
CalFluor 488 Azide shares similarities with other fluorogenic azides but stands out due to its unique properties and applications. Here are some comparable compounds:
CalFluor 488 Azide's unique combination of no-wash requirements, high specificity, and effective fluorescence enhancement upon activation distinguishes it from these similar compounds, making it an invaluable tool in modern biochemical research.







